molecular formula C22H27Br2N B12599515 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole CAS No. 612822-57-8

3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole

Cat. No.: B12599515
CAS No.: 612822-57-8
M. Wt: 465.3 g/mol
InChI Key: FNKYNKZHOSHCSU-MRXNPFEDSA-N
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Description

3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms at the 3 and 6 positions, along with a 3,7-dimethyloctyl side chain, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole typically involves the bromination of carbazole derivatives. One common method is the lithiation of 3,6-dibromocarbazole with n-butyllithium . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound can be achieved through the bromination of carbazole using N-bromosuccinimide in the presence of a catalyst such as silica gel. This method offers a high yield and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form carbazole-3,6-dione or reduction to form 3,6-dihydrocarbazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include various substituted carbazole derivatives.

    Oxidation: Major products include carbazole-3,6-dione.

    Reduction: Major products include 3,6-dihydrocarbazole derivatives.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole involves its interaction with molecular targets such as electron-transporting proteins and enzymes. The bromine atoms and the carbazole core facilitate electron transfer processes, making it effective in applications like OLEDs and OPVs .

Properties

CAS No.

612822-57-8

Molecular Formula

C22H27Br2N

Molecular Weight

465.3 g/mol

IUPAC Name

3,6-dibromo-9-[(3R)-3,7-dimethyloctyl]carbazole

InChI

InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3/t16-/m1/s1

InChI Key

FNKYNKZHOSHCSU-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Canonical SMILES

CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Origin of Product

United States

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